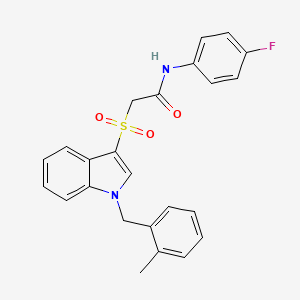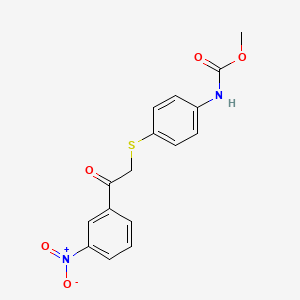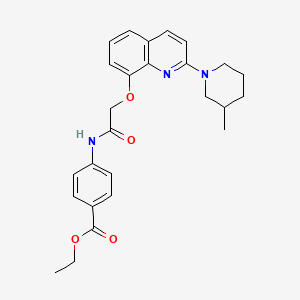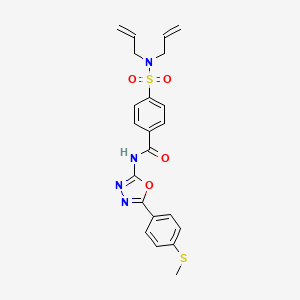![molecular formula C22H25FN6O2 B2820641 8-(4-fluorophenyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 900276-46-2](/img/structure/B2820641.png)
8-(4-fluorophenyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(4-fluorophenyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C22H25FN6O2 and its molecular weight is 424.48. The purity is usually 95%.
BenchChem offers high-quality 8-(4-fluorophenyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(4-fluorophenyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pain Management and Analgesia
Brorphine’s structural resemblance to opioids makes it a candidate for pain management. Researchers have investigated its analgesic properties, aiming to develop safer alternatives to traditional opioids. Preclinical studies suggest that Brorphine may bind to opioid receptors, modulating pain perception without the severe side effects associated with classic opioids .
Neuropharmacology and CNS Disorders
a. Opioid Receptor Agonism: Brorphine’s interaction with opioid receptors (μ, κ, and δ) has implications for treating central nervous system (CNS) disorders. It may offer novel therapeutic options for conditions like chronic pain, neuropathic pain, and opioid use disorder. Further studies are needed to explore its receptor selectivity and efficacy .
b. Antidepressant Potential: Some researchers have investigated Brorphine’s antidepressant effects. Its unique pharmacological profile could lead to the development of new antidepressant medications. However, clinical trials are necessary to validate these findings .
Cancer Research
a. Antiproliferative Activity: In vitro studies have shown that Brorphine inhibits cancer cell proliferation. Researchers have explored its potential as an anticancer agent, particularly against solid tumors. Mechanistic studies are ongoing to understand its cellular targets and pathways .
b. Combination Therapy: Brorphine’s combination with other chemotherapeutic agents warrants investigation. Synergistic effects may enhance overall treatment efficacy. Researchers are exploring its use alongside existing cancer drugs to improve patient outcomes .
Neuroinflammation and Neurodegenerative Diseases
a. Anti-Inflammatory Properties: Brorphine exhibits anti-inflammatory effects, which could be relevant in neurodegenerative diseases like Alzheimer’s and Parkinson’s. By modulating microglial activation and cytokine release, it may mitigate neuroinflammation .
b. Neuroprotection: Studies suggest that Brorphine protects neurons from oxidative stress and excitotoxicity. Its potential as a neuroprotective agent merits further investigation in animal models and clinical trials .
Chemical Biology and Medicinal Chemistry
a. Structure-Activity Relationship (SAR) Studies: Researchers have explored Brorphine’s SAR to optimize its pharmacological properties. Modifications to its chemical structure may enhance selectivity, potency, and safety profiles .
b. Protein-Ligand Interactions: Molecular docking studies have revealed potential binding sites for Brorphine within opioid receptors. Understanding these interactions aids in drug design and optimization .
Synthetic Methodology and Drug Development
a. Synthetic Routes: Chemists have developed efficient synthetic routes to access Brorphine. These methods contribute to its availability for research and preclinical studies .
b. Formulation and Delivery: Formulation strategies (e.g., prodrugs, nanoparticles) can improve Brorphine’s bioavailability and stability. Researchers are exploring novel delivery systems for clinical applications .
Propiedades
IUPAC Name |
6-(4-fluorophenyl)-4,7-dimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN6O2/c1-15-14-28-18-19(24-21(28)29(15)17-8-6-16(23)7-9-17)25(2)22(31)27(20(18)30)13-12-26-10-4-3-5-11-26/h6-9,14H,3-5,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLFLCAGKAZJFMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4=CC=C(C=C4)F)N(C(=O)N(C3=O)CCN5CCCCC5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(4-fluorophenyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Cyclopropyl[5-(trifluoromethyl)pyridin-2-yl]methanamine dihydrochloride](/img/structure/B2820558.png)
![2-[(3-Ethoxypropanoyl)amino]benzoic acid](/img/structure/B2820559.png)


![Cyclobutyl[3-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B2820568.png)
![2-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/no-structure.png)

![N-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-ylcarbonyl)-4-morpholinesulfonamide](/img/structure/B2820571.png)
![N-[3-(trifluoromethyl)phenyl]thieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2820572.png)

![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 3-{2,5,7-trimethylpyrazolo[1,5-a]pyrimidin-6-yl}propanoate](/img/structure/B2820576.png)

![(E)-N-(3,4-dimethoxybenzyl)-3-[4-(3-fluoropropoxy)phenyl]-2-propenamide](/img/structure/B2820579.png)
![Methyl 5-[(2-benzylphenoxy)methyl]-2-furoate](/img/structure/B2820580.png)